
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate, commonly known as MTDE, is a polyunsaturated fatty acid (PUFA) found in the membranes of animal cells. MTDE is a major component of the phospholipid bilayer and is essential for the normal functioning of the cell. MTDE is also important for the production of hormones, enzymes, and other essential molecules. MTDE has been studied extensively and is known to have a wide range of biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.
Starting Materials
Acetone, Methanol, Sodium hydroxide, Benzaldehyde, Methyl iodide, Magnesium, Bromoacetic acid, Ethanol, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Sodium sulfate
Reaction
Step 1: Preparation of bromoacetic acid. Bromoacetic acid can be prepared by reacting acetic acid with bromine in the presence of a catalyst such as sulfuric acid., Step 2: Preparation of benzyl magnesium bromide. Benzyl magnesium bromide can be prepared by reacting benzaldehyde with magnesium in dry ether., Step 3: Preparation of methyl 3-phenylpropanoate. Methyl 3-phenylpropanoate can be prepared by reacting benzyl magnesium bromide with bromoacetic acid followed by reaction with methyl iodide., Step 4: Preparation of methyl 8-phenyldeca-2,4,6-trienoate. Methyl 8-phenyldeca-2,4,6-trienoate can be prepared by reacting methyl 3-phenylpropanoate with sodium hydroxide and then with 2,4,6-octatrienoic acid., Step 5: Preparation of methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate. Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate can be prepared by reacting methyl 8-phenyldeca-2,4,6-trienoate with methanol and hydrochloric acid, followed by neutralization with sodium bicarbonate and drying with sodium sulfate.
Applications De Recherche Scientifique
MTDE has been studied extensively and has been found to have a wide range of biological activities. The most common applications of MTDE are in the fields of cell biology, biochemistry, and physiology. MTDE has been found to be involved in the regulation of cell membrane fluidity, the production of hormones, enzymes, and other essential molecules, and the transport of lipids across cell membranes. MTDE has also been found to be involved in the regulation of gene expression, cell signaling, and immune system function.
Mécanisme D'action
The exact mechanism of action of MTDE is not yet fully understood. However, it is believed that MTDE is involved in the regulation of cell membrane fluidity. MTDE is thought to interact with proteins in the cell membrane, which in turn alters the membrane’s structure and properties. This alteration of the membrane structure is thought to be responsible for the regulation of gene expression, cell signaling, and immune system function.
Effets Biochimiques Et Physiologiques
MTDE has been found to have a number of biochemical and physiological effects. The most notable of these is its ability to regulate cell membrane fluidity. The presence of MTDE in the membrane is thought to increase membrane fluidity, which in turn increases the rate of diffusion of molecules across the membrane. This increased diffusion rate is thought to be responsible for the regulation of gene expression, cell signaling, and immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
MTDE is a relatively easy molecule to synthesize and is widely available. This makes MTDE an ideal molecule for use in lab experiments. Additionally, MTDE is relatively stable and can be stored for long periods of time without degradation. The main limitation of MTDE is that it is not soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
MTDE has been studied extensively and has been found to have a wide range of biological activities. However, there is still much to be discovered about the molecule. Future research should focus on understanding the exact mechanism of action of MTDE, as well as exploring its potential applications in medicine and biotechnology. Additionally, further research into the synthesis of MTDE should be conducted in order to improve the yield and efficiency of the synthesis process. Finally, further research into the biochemical and physiological effects of MTDE should be conducted in order to gain a better understanding of the molecule’s potential applications.
Propriétés
IUPAC Name |
methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXFAZSXEWIKEQ-BYFNFPHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

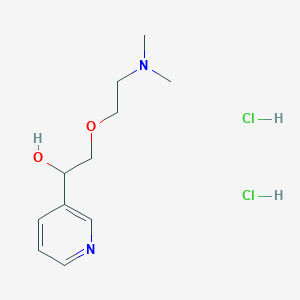
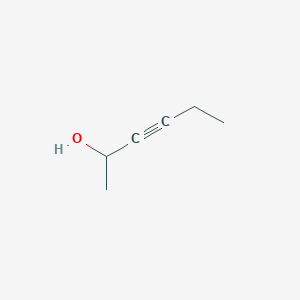
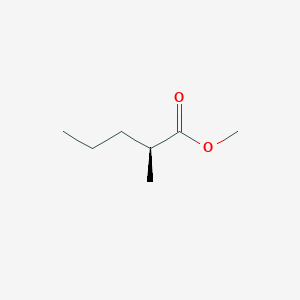
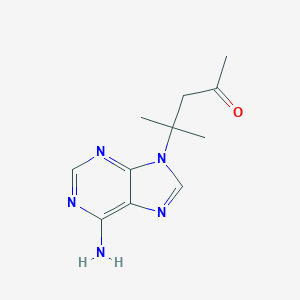
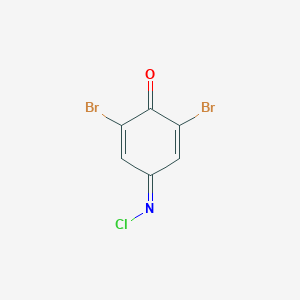
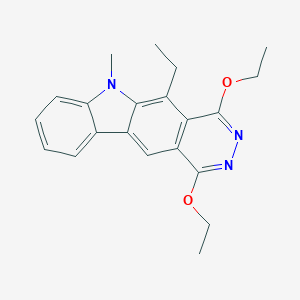
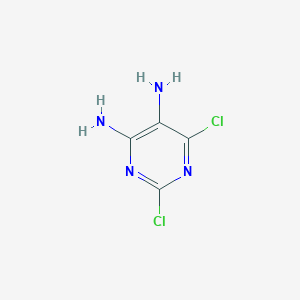


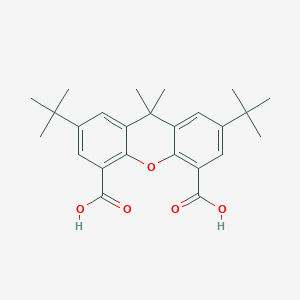
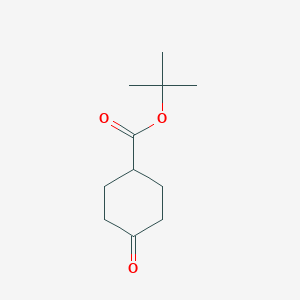
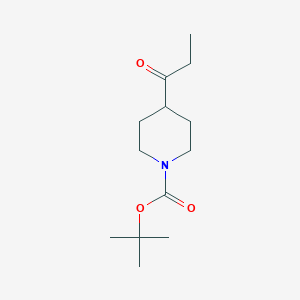
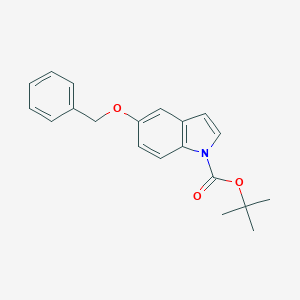
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)